molecular formula C13H19N B1394644 3-(2-Phenylpropyl)pyrrolidine CAS No. 1220030-14-7

3-(2-Phenylpropyl)pyrrolidine

Cat. No.: B1394644
CAS No.: 1220030-14-7
M. Wt: 189.3 g/mol
InChI Key: MKUNJVRWICYWMC-UHFFFAOYSA-N
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Description

3-(2-Phenylpropyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 2-phenylpropyl group

Mechanism of Action

Target of Action

Pyrrolidine derivatives have been shown to interact with a variety of biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and functional groups of the compound.

Mode of Action

Pyrrolidine derivatives are known to interact with their targets through various mechanisms, often involving binding to active sites or allosteric sites, leading to changes in the target’s function . The exact mode of action would depend on the specific target and the chemical structure of the compound.

Biochemical Pathways

Pyrrolidine derivatives have been shown to affect a variety of biochemical pathways, often related to the function of their targets . The specific pathways affected would depend on the compound’s targets and mode of action.

Pharmacokinetics

Pyrrolidine derivatives are generally known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties can impact the compound’s bioavailability and pharmacokinetic profile.

Result of Action

Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The specific effects would depend on the compound’s targets, mode of action, and biochemical pathways affected.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrrolidine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenylpropyl)pyrrolidine typically involves the reaction of pyrrolidine with 2-phenylpropyl halides under basic conditions. One common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile, attacking the electrophilic carbon in the 2-phenylpropyl halide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the deprotonation of pyrrolidine, enhancing its nucleophilicity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylpropyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or acylated pyrrolidine derivatives.

Scientific Research Applications

3-(2-Phenylpropyl)pyrrolidine has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Comparison with Similar Compounds

3-(2-Phenylpropyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:

    Pyrrolidine-2,5-dione: Known for its use in anticonvulsant drugs.

    Pyrrolidine-2-one: Utilized in the synthesis of various pharmaceuticals.

    Prolinol: A chiral building block in asymmetric synthesis.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

3-(2-phenylpropyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-11(9-12-7-8-14-10-12)13-5-3-2-4-6-13/h2-6,11-12,14H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUNJVRWICYWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCNC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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